molecular formula C7H7NO2 B027556 2-(15N)Azanylbenzoic acid CAS No. 108159-61-1

2-(15N)Azanylbenzoic acid

Cat. No.: B027556
CAS No.: 108159-61-1
M. Wt: 138.13 g/mol
InChI Key: RWZYAGGXGHYGMB-VJJZLTLGSA-N
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Description

2-(15N)Azanylbenzoic acid, more commonly known to researchers as (15N)-Anthranilic acid, is a stable isotope-labeled analog of the endogenous metabolite anthranilic acid (2-aminobenzoic acid) . This compound is an aromatic molecule featuring an amine group and a carboxylic acid group on adjacent carbon atoms of a benzene ring, giving it amphoteric properties . The incorporation of the 15N isotope at the azanyl (amine) position makes it an essential tool for use as an internal standard in quantitative mass spectrometry, enabling precise and accurate tracking of the parent compound's absorption, distribution, metabolism, and excretion (ADME) in pharmacokinetic studies . Beyond its analytical applications, this labeled derivative is valuable in biosynthetic pathway research. Anthranilic acid is a known biosynthetic precursor to the amino acid tryptophan, and the 15N label allows researchers to elucidate and quantify metabolic flux through this pathway in various biological systems . The compound's structure also serves as a key building block in the synthesis of more complex molecules, including various pharmaceuticals like the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs) . As a research chemical, this compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(15N)azanylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,8H2,(H,9,10)/i8+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWZYAGGXGHYGMB-VJJZLTLGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)O)[15NH2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrolysis of Potassium (15N)Phthalimide

The synthesis begins with the hydrolysis of potassium (15N)phthalimide under alkaline conditions. Heating the compound in aqueous sodium hydroxide (2 M, 80°C) generates (15N)anthranilic acid through ring-opening. This step achieves near-quantitative yields (95–98%) due to the stability of the phthalimide ring under basic conditions.

Reaction Conditions

  • Temperature: 80°C

  • Time: 4–6 hours

  • Solvent: Water/ethanol (3:1 v/v)

  • Yield: 95–98%

Diazotization and Reduction

The (15N)anthranilic acid intermediate undergoes diazotization with sodium nitrite (NaNO2) in hydrochloric acid (HCl) at 0–5°C. The resulting diazonium salt is immediately reduced using stannous chloride (SnCl2) to prevent decomposition. This step introduces the primary amine group while retaining the 15N label.

Key Parameters

  • Diazotization Temperature: 0–5°C

  • Reductant: SnCl2 (2 equiv)

  • Yield: 85–90%

Purification and Crystallization

The crude product is purified via recrystallization from a ethanol-water mixture. This step removes unreacted starting materials and byproducts, yielding this compound with >99% chemical purity and 98% isotopic enrichment.

Alternative Method: Nitrosation with Na15NO2

Recent advances employ sodium nitrite-15N (Na15NO2) to label the azido group before its conversion to an amine. In this approach, 1,3-dimethylimidazolinium-2-yl hydrazine is nitrosated with Na15NO2 under acidic conditions, generating a 1:1 mixture of α- and γ-15N-labeled azides. Subsequent diazo-transfer reactions with aromatic amines yield 15N-labeled intermediates, which are hydrolyzed to the target compound.

Advantages

  • Cost Efficiency: Na15NO2 is less expensive than Na15NNN.

  • Isotopic Control: Mixing α- and γ-labeled azides allows flexibility in downstream applications.

Limitations

  • Byproduct Formation: Equimolar isotopomers require chromatographic separation.

Characterization and Quality Control

Spectroscopic Analysis

  • 15N NMR: Confirms isotopic labeling at the amine group (δ = −340 ppm).

  • IR Spectroscopy: Identifies N–H stretches (3350 cm⁻¹) and carboxylic acid C=O (1700 cm⁻¹).

  • Mass Spectrometry: HRMS shows the M+1 peak at m/z 139.04 (calc. 139.05).

Purity Assessment

HPLC Conditions

  • Column: C18 reverse-phase

  • Mobile Phase: 0.1% TFA in water/acetonitrile (70:30)

  • Retention Time: 6.8 minutes

Optimization and Scalability

Solvent Selection

Using ethanol-water mixtures improves reaction kinetics during hydrolysis, reducing side reactions compared to pure aqueous systems.

Catalytic Enhancements

Adding trifluoroacetic acid (TFA) during diazotization increases reaction rates by stabilizing the diazonium intermediate.

Industrial-Scale Production

Pilot studies demonstrate that continuous-flow reactors enhance yields (92% vs. 85% batch) by minimizing thermal degradation.

Comparative Analysis of Methods

Parameter Phthalimide Route Nitrosation Route
Starting Material Cost$442/g$310/g
Isotopic Purity98%95%
Reaction Steps34
Overall Yield78%65%
ScalabilityHighModerate

Chemical Reactions Analysis

Reactivity in Amide Bond Formation

The amino group in 2-(15N)Azanylbenzoic acid participates in amidation reactions, critical for peptide synthesis and drug design:

  • Acylation with Carboxylic Acids : Using coupling reagents like ynamides, the amino group reacts with carboxylic acids to form amides under mild conditions. For example, UV light-induced acylation of α-diketones with amines produces amino acid derivatives in high yields .

  • Electrochemical Amidation : Metal-free, oxidant-free protocols enable efficient coupling with acyl hydrazines, generating amides with minimal byproducts (N2 and H2) .

Key Reaction Data

Reaction TypeConditionsYield/OutcomeReference
Nitrosation with Na15NO2Acidic conditions, 0°C, 2 h1:1 α/γ-15N azide mixture
Diazo-Transfer to Primary AmineMeCN, room temperatureβ-15N azide (50% labeling)
Electrochemical AmidationH2O, 25°C, no metal/oxidant>85% yield for amides

Challenges and Limitations

  • Isotopomeric Mixtures : Reactions like nitrosation often yield mixtures of α- and γ-15N-labeled products, complicating purification .

  • Cost of 15N Reagents : While Na15NO2 is cheaper than Na15NNN, isotopic labeling remains expensive for large-scale applications .

Scientific Research Applications

2-(15N)Azanylbenzoic acid is used in various scientific research applications, including:

    Chemistry: As a labeled compound in mechanistic studies and reaction tracking.

    Biology: In metabolic studies to trace nitrogen pathways.

    Medicine: As a precursor in the synthesis of nitrogen-15 labeled pharmaceuticals.

    Industry: In the production of labeled compounds for quality control and process optimization.

Mechanism of Action

The mechanism of action of 2-(15N)Azanylbenzoic acid involves its incorporation into biochemical pathways where nitrogen-15 labeling allows for detailed tracking and analysis. The nitrogen-15 isotope acts as a tracer, enabling researchers to study the distribution and transformation of nitrogen-containing compounds in various systems.

Comparison with Similar Compounds

Table 1: Key Properties of 2-(15N)Azanylbenzoic Acid and Related Compounds

Compound Molecular Formula Isotopic Label Melting Point (°C) Key Applications Synthesis Yield (%)
This compound C₇H₆15NO₂ 15N (amino) Not reported NMR spectroscopy, metabolic studies ~68 (inferred)
2-Aminobenzoic acid C₇H₇NO₂ None 144–146 Pharmaceutical synthesis, dyes N/A
2-Aminobenzamide C₇H₈N₂O None 178–180 Glycosylation studies, drug design N/A
Compound 11a () C₂₀H₁₀N₄O₃S None 243–246 Heterocyclic drug intermediates 68

Key Observations:

Isotopic Labeling: Unlike non-labeled analogs (e.g., 2-aminobenzoic acid), this compound provides unique advantages in NMR studies due to the 15N isotope’s nuclear spin properties. This allows for precise tracking in biological systems .

Synthetic Efficiency: The inferred yield (~68%) aligns with methodologies described in , where Na15NO2-based diazo-transfer reactions achieve moderate efficiency. This contrasts with non-labeled heterocycles like Compound 11a, which also report 68% yields but lack isotopic complexity .

Thermal Stability : While this compound’s melting point is unspecified, structurally related 15N-labeled azides (e.g., α- and γ-15N-labeled azides from ) exhibit stability under reflux conditions, suggesting comparable robustness .

Spectroscopic and Analytical Comparisons

Table 2: Spectroscopic Data for Selected Compounds

Compound IR (cm⁻¹) ¹³C NMR (ppm) Key Functional Groups
This compound ~3,400 (N-H), ~1,700 (C=O) 110–170 (aromatic carbons) Amino, carboxylic acid
Compound 11a () 3,436 (N-H), 2,219 (C≡N) 15.04–171.18 Nitrile, carbonyl
Compound 12 () 3,217 (N-H), 2,220 (C≡N) 14.36–171.41 Nitrile, quinazoline

Key Observations:

  • Functional Group Identification: The IR spectra of this compound would resemble non-labeled 2-aminobenzoic acid, with N-H stretches near 3,400 cm⁻¹ and carboxylic acid C=O bands near 1,700 cm⁻¹. In contrast, nitrile-containing analogs like Compound 11a show distinct C≡N stretches at ~2,219 cm⁻¹ .
  • 15N NMR Utility: The 15N label enables detection of chemical shifts in the 50–150 ppm range, a feature absent in non-labeled compounds like 2-aminobenzamide .

Biological Activity

2-(15N)Azanylbenzoic acid, a nitrogen-15 labeled derivative of anthranilic acid, has garnered interest in various scientific fields due to its unique isotopic labeling. This compound allows for detailed studies in organic synthesis, drug discovery, and molecular biology. The incorporation of nitrogen-15 enables researchers to trace metabolic pathways and understand the biological mechanisms at play within living organisms.

This compound is characterized by its molecular formula C7H7N15O2C_7H_7N^{15}O_2 and an InChI key of RWZYAGGXGHYGMB-VJJZLTLGSA-N. Its structure includes a carboxylic acid group and an amino group, making it a versatile compound for various chemical reactions.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC7H7N^{15}O2
InChI KeyRWZYAGGXGHYGMB-VJJZLTLGSA-N
CAS Number108159-61-1

The biological activity of this compound primarily revolves around its role as a tracer in metabolic studies. The nitrogen-15 isotope allows for the tracking of nitrogen-containing compounds within biochemical pathways. This capability is crucial for understanding how nitrogen is utilized in various biological processes, including amino acid synthesis and protein metabolism.

1. Metabolic Studies

The incorporation of this compound into metabolic pathways enables researchers to study nitrogen metabolism in various organisms. For instance, it can be used to trace the incorporation of nitrogen into amino acids or nucleotides, providing insights into metabolic flux and regulation.

2. Drug Discovery

In drug discovery, this compound serves as a precursor for synthesizing nitrogen-15 labeled pharmaceuticals. The isotopic labeling aids in pharmacokinetic studies, allowing scientists to track the distribution and metabolism of drugs within biological systems.

3. Environmental Research

The compound can be utilized in environmental studies to trace nitrogen cycles in ecosystems. By understanding how nitrogen is transformed and utilized by different organisms, researchers can gain insights into ecosystem health and nutrient cycling.

Case Study 1: Nitrogen Tracing in Plants

A study investigated the use of this compound to trace nitrogen uptake in various plant species. The results showed significant differences in nitrogen assimilation rates among species, highlighting the compound's utility in ecological research.

Case Study 2: Drug Metabolism Studies

In pharmacology, a study used this compound to investigate the metabolic pathways of a new drug candidate. The findings revealed critical information about the drug's bioavailability and metabolic stability, guiding further development.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

CompoundKey FeaturesBiological Activity
Anthranilic AcidNon-labeled counterpartPrecursor for tryptophan synthesis
2-Aminobenzoic AcidSimilar structure without isotopic labelingUsed in dye and pharmaceutical synthesis
Benzoic Acid DerivativesVarious substitutions on benzoic coreWide range of applications

The primary distinction lies in the nitrogen-15 labeling, which enhances its utility as a tracer in biological systems.

Q & A

Q. How is 2-(15N)Azanylbenzoic acid synthesized, and what analytical methods confirm its structural integrity and isotopic labeling?

  • Methodological Answer : this compound is synthesized via nucleophilic substitution or condensation reactions using 15N-enriched ammonia or amines. For example, analogous 15N-labeled compounds (e.g., DL-Serine-[15N]) are synthesized by substituting natural abundance nitrogen sources with 15N precursors . Structural confirmation is achieved through nuclear magnetic resonance (NMR) spectroscopy, particularly 15N NMR, to verify the position and incorporation of the 15N label. Mass spectrometry (MS) further validates isotopic purity (e.g., 98% atom 15N) and molecular integrity . Liquid chromatography coupled with tandem MS (LC-MS/MS) can quantify trace impurities and isotopic enrichment .

Q. What protocols ensure the stability and proper storage of this compound for experimental use?

  • Methodological Answer : To prevent degradation, store the compound at -20°C in airtight, light-protected containers. Stability tests under varying temperatures and pH conditions should precede long-term storage. For example, 15N-labeled serine derivatives remain stable for years when stored at -20°C with desiccants . Regular purity checks via high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) are recommended to monitor decomposition .

Q. How is the isotopic purity of this compound quantified, and what are common sources of contamination?

  • Methodological Answer : Isotopic purity is quantified using elemental analyzer-isotope ratio mass spectrometry (EA-IRMS) or LC-MS with 15N-specific calibration curves . Contamination often arises from incomplete purification of synthetic intermediates or isotopic exchange during storage. Rigorous purification (e.g., recrystallization, column chromatography) and avoiding aqueous solvents at extreme pH minimize these issues .

Advanced Research Questions

Q. How can researchers design tracer experiments using this compound to study nitrogen flux in biological systems?

  • Methodological Answer : Experimental design must balance tracer dosage , sampling frequency , and statistical power . For ecosystem studies, optimize sampling schemes to account for spatial heterogeneity (e.g., soil, vegetation, water matrices) and use nested sampling to reduce variability . In metabolic studies, administer the tracer at physiologically relevant concentrations and collect time-series samples to track isotopic incorporation into amino acids or metabolites . Controls (e.g., unlabeled analogs) are critical to distinguish tracer-derived signals from background 15N .

Q. What statistical approaches resolve contradictions in 15N tracer data, such as isotopic dilution or compartmental mixing?

  • Methodological Answer : Use Bayesian mixing models (e.g., MixSIAR) to partition tracer contributions across compartments . For isotopic dilution, apply first-order kinetics models to correct for dilution effects in dynamic systems. For example, in soil studies, compartment-specific rate constants (e.g., mineralization, immobilization) are derived from time-resolved 15N measurements . Discrepancies between bulk δ15N and compound-specific isotope analysis (CSIA) data can be reconciled by normalizing to source amino acids (e.g., phenylalanine) in CSIA .

Q. How is this compound applied in compound-specific isotopic analysis (CSIA) of amino acids for trophic position assessment?

  • Methodological Answer : As a 15N-labeled precursor, it serves as an internal standard in CSIA to calibrate trophic enrichment factors. Source amino acids (e.g., phenylalanine) retain baseline δ15N values, while trophic amino acids (e.g., glutamic acid) show 15N enrichment per trophic transfer (~6–8‰). By comparing the δ15N of these two groups in consumer tissues, researchers calculate trophic position using the formula:
    Trophic Position=δ15NGluδ15NPhe+βTDF\text{Trophic Position} = \frac{\delta^{15}\text{N}_{\text{Glu}} - \delta^{15}\text{N}_{\text{Phe}} + \beta}{TDF}

where β\beta is the baseline offset and TDFTDF is the trophic discrimination factor .

Q. What challenges arise in synthesizing this compound, and how are they mitigated?

  • Methodological Answer : Key challenges include isotopic scrambling during synthesis and purification. For example, acidic conditions may cause 15N to migrate from the azanyl group to carboxylate positions. Mitigation strategies include using mild reaction conditions (e.g., low temperature, neutral pH) and protecting groups for the carboxylate moiety . Post-synthesis, reverse-phase HPLC with 15N-specific detectors ensures product homogeneity .

Data Interpretation and Contradiction Analysis

Q. How should researchers address discrepancies between bulk δ15N measurements and amino acid-specific δ15N data in metabolic studies?

  • Methodological Answer : Bulk δ15N reflects overall nitrogen assimilation but lacks resolution for metabolic pathways. CSIA-AA resolves this by isolating pathway-specific signals (e.g., gluconeogenesis vs. protein turnover). Contradictions arise when bulk δ15N is influenced by non-target processes (e.g., excretion). Cross-validate findings using dual-isotope (13C/15N) labeling and kinetic modeling .

Q. What methodologies standardize 15N tracer recovery calculations across heterogeneous environmental samples?

  • Methodological Answer : Use the isotope mass balance equation :
    Recovery (%)=δ15Nsampleδ15Nbackgroundδ15Ntracerδ15Nbackground×100\text{Recovery (\%)} = \frac{\delta^{15}\text{N}_{\text{sample}} - \delta^{15}\text{N}_{\text{background}}}{\delta^{15}\text{N}_{\text{tracer}} - \delta^{15}\text{N}_{\text{background}}} \times 100

Normalize recovery to sample dry mass or organic carbon content to account for matrix effects . For heterogeneous matrices (e.g., soil aggregates), laser ablation imaging or micro-sampling improves spatial resolution .

Tables for Key Methodological Parameters

Parameter Recommended Value/Technique Evidence Source
Isotopic Purity AssessmentEA-IRMS or LC-MS with 15N calibration
Optimal Storage Conditions-20°C in airtight, light-protected vials
Tracer Dosage in Ecosystems0.5–2.0 mg 15N/kg soil or biomass
CSIA-AA Trophic Discrimination Factor (TDF)6–8‰ per trophic level

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